![molecular formula C26H28ClN3O3S B4011377 4-chloro-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B4011377.png)
4-chloro-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves multi-step chemical processes, incorporating elements such as chlorobenzyl, bromomethyl benzene, and piperazine derivatives. For instance, synthesis approaches for similar compounds have involved preparing intermediates like N-benzyl-4-piperidone and 4-bromo-1-((4-chlorobenzyl)oxy)-2-(bromomethyl)benzene from chloro- and bromomethyl benzene, further reacting to yield novel compounds (Cheng De-ju, 2015).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds, including X-ray crystallography and density functional theory (DFT) calculations, has been pivotal in understanding the spatial arrangement and electronic properties of these molecules. Studies have characterized the structure through IR, 1H NMR, and MS, providing insight into the compound's conformation and reactivity (Jun-Li Xiao et al., 2022).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, including acylation, amidation, and nucleophilic addition, influenced by their molecular structure. For example, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective acylation reagents, demonstrating the reactivity of such compounds in selective N-acylation of amines in water (S. Ebrahimi et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The crystal and molecular-electronic structure of similar compounds have been thoroughly investigated, revealing how steric hindrance and hydrogen bonding contribute to their physical characteristics (L. Rublova et al., 2017).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as reactivity, stability, and interaction with biological molecules, are influenced by their functional groups and molecular geometry. Investigations into the photooxidation of related compounds have shown the formation of nitroso- and nitro-products under specific conditions, highlighting the reactive nature of these molecules (G. C. Miller & D. Crosby, 1983).
properties
IUPAC Name |
N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O3S/c1-28(34(32,33)24-14-12-23(27)13-15-24)20-25(31)29-16-18-30(19-17-29)26(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,26H,16-20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBBXPVRQVOGRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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